molecular formula C19H17N3O2 B10984238 N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B10984238
M. Wt: 319.4 g/mol
InChI Key: OEMCYDNPXOUMJM-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 1H-indole-4-carboxylic acid with 5-methoxy-1H-indole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole rings, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the indole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
  • N-(1H-indol-4-yl)-2-(5-hydroxy-1H-indol-1-yl)acetamide
  • N-(1H-indol-4-yl)-2-(5-methyl-1H-indol-1-yl)acetamide

Uniqueness

N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the specific substitution pattern on the indole rings, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 5-position of one indole ring can affect its electronic properties and interactions with biological targets.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C19H17N3O2/c1-24-14-5-6-18-13(11-14)8-10-22(18)12-19(23)21-17-4-2-3-16-15(17)7-9-20-16/h2-11,20H,12H2,1H3,(H,21,23)

InChI Key

OEMCYDNPXOUMJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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